Cas no 84347-13-7 (4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-methyl-)

4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-methyl- structure
84347-13-7 structure
Product Name:4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-methyl-
CAS No:84347-13-7
MF:C13H15Cl2N3
MW:284.184300661087
CID:667324
PubChem ID:12792693
Update Time:2025-04-19

4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-methyl-
    • 2-chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine
    • 84347-13-7
    • DTXSID10510029
    • Inchi: 1S/C13H15Cl2N3/c1-18(9-5-4-8-14)12-10-6-2-3-7-11(10)16-13(15)17-12/h2-3,6-7H,4-5,8-9H2,1H3
    • InChI Key: QVPNHGKKQGQMLK-UHFFFAOYSA-N
    • SMILES: ClCCCCN(C)C1C2C=CC=CC=2N=C(N=1)Cl

Computed Properties

  • Exact Mass: 283.0643029g/mol
  • Monoisotopic Mass: 283.0643029g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 29Ų
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